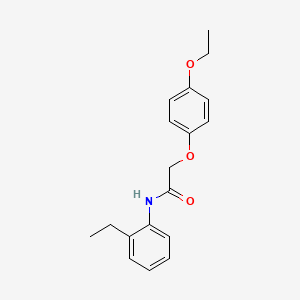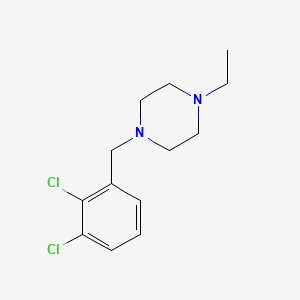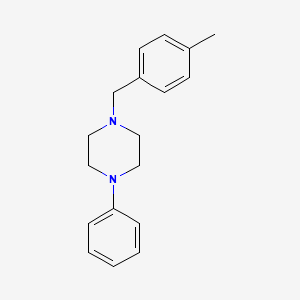
2-(4-ethoxyphenoxy)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Acetamide derivatives, such as the one , are typically synthesized through multi-step reaction sequences. A relevant example includes the Leuckart synthesis route used to produce similar compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This process involves a sequence of reactions starting with specific phenolic precursors and undergoing modifications to introduce the desired functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex and is determined using various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry. Single-crystal X-ray diffraction is also a critical tool for elucidating the crystalline structure and confirming the molecular geometry of synthesized compounds. These techniques provide insights into the arrangement of atoms, the configuration of functional groups, and the presence of any specific substituents that may influence the compound's properties and reactivity (Navarrete-Vázquez, Torres-Gómez, Guerrero-Alvarez, & Tlahuext, 2011).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their chemical properties. For example, chemoselective acetylation can be used to modify compounds like 2-aminophenol into desired acetamide products. This process involves selecting suitable acyl donors and optimizing reaction conditions to achieve the target compound efficiently. Such reactions are critical in synthesizing intermediates for pharmaceuticals and other bioactive molecules (Magadum & Yadav, 2018).
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-14-7-5-6-8-17(14)19-18(20)13-22-16-11-9-15(10-12-16)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXASQBOWGWBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-N-(2-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5672470.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-3-methylbenzamide hydrochloride](/img/structure/B5672477.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![1-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-4-piperidinecarboxamide](/img/structure/B5672484.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5672485.png)


![{3-(2-methoxyethyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5672498.png)
![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
![ethyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5672532.png)
![(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5672540.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5672567.png)
![2-({[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5672579.png)